Comparative B2 Receptor Binding Affinity: MEN 11270 vs. Peptide and Non‑Peptide Antagonists in a Head‑to‑Head Assay
In direct head‑to‑head ³H‑bradykinin competition binding experiments using WI38 human fibroblasts constitutively expressing the B2 receptor, MEN 11270 (pKi = 10.3 ± 0.08) was nearly equipotent to Icatibant (pKi = 10.6) and B9430 (pKi = 10.0), and significantly more potent than the non‑peptide antagonists FR173657 (pKi = 7.6) and WIN64338 (pKi = 7.2) [REFS‑1]. The approximately 500‑fold affinity gap between MEN 11270 and the non‑peptide FR173657 (ΔpKi ≈ 2.7) translates into a dramatically lower concentration requirement for effective receptor occupancy [REFS‑1].
| Evidence Dimension | Human B2 kinin receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | MEN 11270: pKi = 10.3 ± 0.08 (n = 5) |
| Comparator Or Baseline | Icatibant: pKi = 10.6; B9430: pKi = 10.0; B9858: pKi = 8.0; FR173657: pKi = 7.6; WIN64338: pKi = 7.2 |
| Quantified Difference | MEN 11270 ≈ Icatibant (ΔpKi ≈ 0.3); MEN 11270 > FR173657 by ~500‑fold (ΔpKi ≈ 2.7) |
| Conditions | ³H‑bradykinin competition binding, WI38 human fibroblasts, constitutive hB2R expression |
Why This Matters
When experimental protocols demand maximal target engagement at minimal concentrations, the ~500‑fold affinity advantage of MEN 11270 over non‑peptide alternatives directly impacts dosing strategy and signal‑to‑noise ratio.
- [1] Meini S, Quartara L, Rizzi A, Patacchini R, Cucchi P, Giolitti A, Calò G, Regoli D, Criscuoli M, Maggi CA. MEN 11270, A Novel Selective Constrained Peptide Antagonist with High Affinity at the Human B2 Kinin Receptor. J Pharmacol Exp Ther. 1999 Jun;289(3):1250‑1256. PMID: 10336513. View Source
